2-Ethyl-5-methoxy-1,1'-biphenyl
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Overview
Description
2-Ethyl-5-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of an ethyl group at the second position and a methoxy group at the fifth position on one of the benzene rings makes this compound unique. Biphenyl derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methoxy-1,1’-biphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of 2-Ethyl-5-methoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of catalyst, base, and solvent can be optimized to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitro groups, and sulfonic acids.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used. The reaction is typically carried out in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted biphenyl derivatives with various functional groups.
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Saturated biphenyl derivatives with reduced aromaticity.
Scientific Research Applications
2-Ethyl-5-methoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethyl and methoxy groups can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,1’-biphenyl: Lacks the ethyl group, which may affect its chemical and biological properties.
2-Ethyl-1,1’-biphenyl: Lacks the methoxy group, which can influence its reactivity and applications.
5-Methoxy-1,1’-biphenyl: Lacks the ethyl group, affecting its overall properties.
Uniqueness
The combination of these substituents can lead to distinct physical, chemical, and biological properties compared to its analogs .
Properties
CAS No. |
725264-91-5 |
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Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-ethyl-4-methoxy-2-phenylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-12-9-10-14(16-2)11-15(12)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI Key |
NMDJGXCWRSURHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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